molecular formula C12H18Cl3NO3 B5188524 2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}amino)ethanol hydrochloride

2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}amino)ethanol hydrochloride

Cat. No.: B5188524
M. Wt: 330.6 g/mol
InChI Key: WXWHYTIKRWCFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}amino)ethanol hydrochloride, also known as alprenolol hydrochloride, is a beta-blocker drug used in the treatment of hypertension, angina pectoris, and arrhythmias. It was first synthesized in the 1960s and has since been widely used in clinical settings. In

Mechanism of Action

Alprenolol hydrochloride is a non-selective beta-blocker that blocks the beta-adrenergic receptors in the heart, lungs, and blood vessels. This leads to a decrease in heart rate, cardiac output, and blood pressure. It also reduces the release of renin from the kidneys, which further lowers blood pressure.
Biochemical and Physiological Effects:
Alprenolol hydrochloride has several biochemical and physiological effects on the body. It reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. It also reduces the release of catecholamines, such as adrenaline and noradrenaline, which are involved in the regulation of blood pressure and heart rate. Additionally, it decreases the contractility of the heart muscle, which reduces the workload of the heart.

Advantages and Limitations for Lab Experiments

Alprenolol hydrochloride is commonly used in preclinical studies to investigate the role of beta-adrenergic receptors in cardiovascular diseases. It has several advantages, including its well-established pharmacology, availability, and low cost. However, it also has limitations, such as its non-specificity and potential for off-target effects.

Future Directions

There are several future directions for the research on 2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}amino)ethanol hydrochloride hydrochloride. One area of interest is the development of more selective beta-blockers that target specific beta-adrenergic receptors. Another area of research is the investigation of the long-term effects of beta-blocker therapy on cardiovascular outcomes. Additionally, the use of this compound hydrochloride in combination with other drugs for the treatment of hypertension and heart failure is an area of active research.
Conclusion:
In conclusion, this compound hydrochloride is a beta-blocker drug that has been widely used in clinical settings for the treatment of hypertension, angina pectoris, and arrhythmias. Its well-established pharmacology and availability make it a valuable tool in preclinical studies investigating the role of beta-adrenergic receptors in cardiovascular diseases. However, its non-specificity and potential for off-target effects highlight the need for further research in the development of more selective beta-blockers.

Synthesis Methods

The synthesis of 2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}amino)ethanol hydrochloride hydrochloride involves a multi-step process that begins with the reaction of 2,5-dichlorophenol with ethylene oxide to form 2-(2,5-dichlorophenoxy)ethanol. This intermediate is then reacted with ethylene chlorohydrin to obtain 2-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}aminoethanol. Finally, the product is treated with hydrochloric acid to form this compound hydrochloride.

Scientific Research Applications

Alprenolol hydrochloride has been extensively studied in scientific research for its therapeutic potential in various cardiovascular diseases. It has been shown to be effective in reducing blood pressure, heart rate, and myocardial oxygen consumption. It has also been used in the treatment of angina pectoris and arrhythmias.

Properties

IUPAC Name

2-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO3.ClH/c13-10-1-2-11(14)12(9-10)18-8-7-17-6-4-15-3-5-16;/h1-2,9,15-16H,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWHYTIKRWCFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCCOCCNCCO)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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